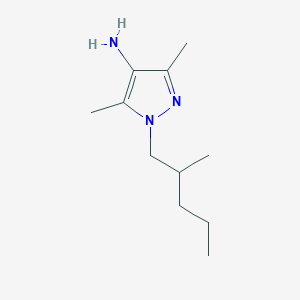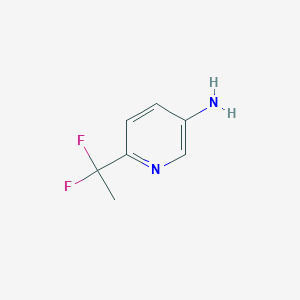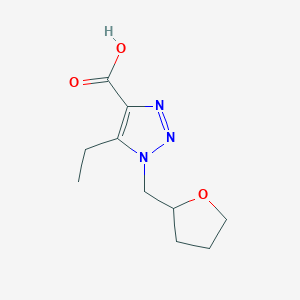
2-Chloro-1-isocyanato-4-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-isocyanato-4-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C8H3ClF3NO2 and a molecular weight of 237.57 g/mol . This compound is characterized by the presence of a chloro group, an isocyanate group, and a trifluoromethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-isocyanato-4-(trifluoromethoxy)benzene typically involves the reaction of 2-chloro-4-nitro-1-(trifluoromethoxy)benzene with phosgene in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired isocyanate compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle phosgene safely and efficiently. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-isocyanato-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The isocyanate group can react with nucleophiles to form ureas, carbamates, or thiocarbamates.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base.
Addition Reactions: Nucleophiles such as water, alcohols, or amines.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Ureas and Carbamates: Formed from the reaction of the isocyanate group with amines or alcohols.
Substituted Benzene Derivatives: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-Chloro-1-isocyanato-4-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a reagent in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-isocyanato-4-(trifluoromethoxy)benzene involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophiles to form stable products such as ureas and carbamates. This reactivity is exploited in various chemical and biological applications to modify molecules and study their properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-Chloro-1-isocyanato-4-(trifluoromethoxy)benzene is unique due to the presence of both an isocyanate group and a trifluoromethoxy group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in various synthetic and research applications.
Propriétés
Formule moléculaire |
C8H3ClF3NO2 |
|---|---|
Poids moléculaire |
237.56 g/mol |
Nom IUPAC |
2-chloro-1-isocyanato-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H3ClF3NO2/c9-6-3-5(15-8(10,11)12)1-2-7(6)13-4-14/h1-3H |
Clé InChI |
LXGXKVLGHHEBAR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OC(F)(F)F)Cl)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-{Bicyclo[4.1.0]heptan-3-yl}prop-2-ynoic acid](/img/structure/B13634137.png)
![1-{2,6-Diazaspiro[3.4]octan-6-yl}-2-methylpropan-1-one](/img/structure/B13634142.png)



![{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine](/img/structure/B13634174.png)

![rac-[(2R,5S)-5-(3-methyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine dihydrochloride](/img/structure/B13634194.png)



